Duvelisib-d5 -

Duvelisib-d5

Catalog Number: EVT-12550605
CAS Number:
Molecular Formula: C22H17ClN6O
Molecular Weight: 421.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Duvelisib-d5 is a deuterated analog of Duvelisib, a dual inhibitor of phosphoinositide 3-kinases delta and gamma isoforms. Originally developed for the treatment of hematological malignancies, Duvelisib has garnered attention due to its efficacy in targeting specific signaling pathways involved in cancer cell proliferation and survival. The deuterated form, Duvelisib-d5, is utilized in research settings to enhance pharmacokinetic profiles and to study metabolic pathways.

Source: Duvelisib was first approved by the United States Food and Drug Administration in 2018 for the treatment of chronic lymphocytic leukemia and follicular lymphoma. It is synthesized through various chemical methods that incorporate deuterium into its structure, which is essential for tracing studies in drug metabolism.

Classification: Duvelisib-d5 is classified as a small molecule drug and falls under the category of antineoplastic agents. Its mechanism primarily involves the inhibition of specific kinases that play critical roles in immune response and cancer progression.

Synthesis Analysis

The synthesis of Duvelisib-d5 involves several key steps that incorporate deuterium atoms into the molecular framework of Duvelisib. The general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain functional groups amenable to deuteration.
  2. Deuteration Process: Deuterium incorporation can be achieved through methods such as:
    • Exchange reactions using deuterated solvents.
    • Catalytic hydrogenation processes where deuterium gas is used in the presence of specific catalysts.
  3. Purification: After synthesis, the product undergoes purification techniques such as liquid chromatography to isolate Duvelisib-d5 from byproducts and unreacted materials.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium and the integrity of the molecular structure.
Molecular Structure Analysis

Duvelisib-d5 retains a similar molecular structure to its parent compound, with specific modifications due to deuteration.

  • Molecular Formula: C23H23D5N6O3S
  • Molecular Weight: Approximately 445.6 g/mol

The structural representation includes:

  • A pyrrolidine ring
  • A morpholine moiety
  • A sulfonamide group

The presence of deuterium enhances the stability of the compound during metabolic studies, allowing for more accurate tracking in biological systems .

Chemical Reactions Analysis

Duvelisib-d5 participates in various chemical reactions primarily related to its interaction with biological targets:

  1. Kinase Inhibition: The primary reaction involves binding to phosphoinositide 3-kinases delta and gamma, inhibiting their activity which leads to reduced signaling through pathways that promote cell survival and proliferation.
  2. Metabolic Pathways: Deuteration alters the metabolic fate of the compound, affecting its clearance rates and potentially enhancing its therapeutic index compared to non-deuterated forms.
  3. Analytical Reactions: In research applications, Duvelisib-d5 can be used in tracer studies to elucidate metabolic pathways involving phosphoinositide 3-kinases .
Mechanism of Action

The mechanism of action for Duvelisib-d5 mirrors that of Duvelisib:

  1. Inhibition of Phosphoinositide 3-Kinases: By selectively inhibiting phosphoinositide 3-kinase delta and gamma isoforms, Duvelisib-d5 disrupts downstream signaling pathways critical for lymphocyte function and survival.
  2. Impact on Cell Signaling: This inhibition leads to decreased proliferation of malignant B cells and modulation of immune responses, which is particularly beneficial in treating cancers like chronic lymphocytic leukemia.
  3. Data on Efficacy: Clinical studies have shown significant improvements in patient outcomes with Duvelisib treatment, highlighting its role in managing hematological malignancies effectively .
Physical and Chemical Properties Analysis

Duvelisib-d5 exhibits several notable physical and chemical properties:

These properties are crucial for formulating effective drug delivery systems and understanding pharmacokinetics .

Applications

Duvelisib-d5 serves multiple scientific purposes:

  1. Research Tool: It is primarily used as a tracer compound in pharmacokinetic studies to investigate drug metabolism and distribution within biological systems.
  2. Cancer Studies: As an analog of an FDA-approved drug, it aids in understanding the mechanisms underlying phosphoinositide 3-kinase inhibition in cancer therapy.
  3. Development of New Therapies: Insights gained from studies utilizing Duvelisib-d5 may contribute to developing next-generation therapeutics targeting similar pathways .

Properties

Product Name

Duvelisib-d5

IUPAC Name

8-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one

Molecular Formula

C22H17ClN6O

Molecular Weight

421.9 g/mol

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1/i2D,3D,4D,7D,8D

InChI Key

SJVQHLPISAIATJ-HIPIRULKSA-N

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=CC3=C(C2=O)C(=CC=C3)Cl)[C@H](C)NC4=NC=NC5=C4NC=N5)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.